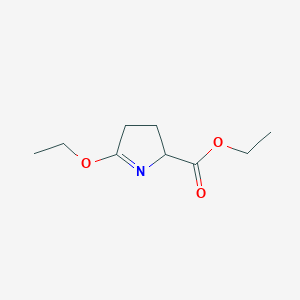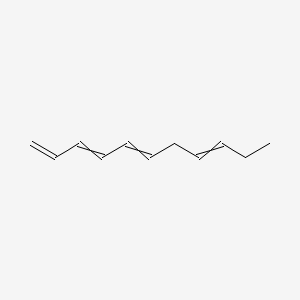
(2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine: is an organic compound with the molecular formula C5H14N2 It is a chiral diamine, meaning it has two amine groups attached to a carbon chain and exists in two enantiomeric forms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as ®-2-amino-1-propanol.
Methylation: The primary amine group is methylated using a methylating agent like methyl iodide (CH~3~I) in the presence of a base such as sodium hydroxide (NaOH).
Protection and Deprotection: The secondary amine group may be protected using a protecting group like Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps. After the desired transformations, the protecting group is removed under acidic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for protection and deprotection steps can also enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base.
Major Products:
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: Alkylated amines.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry:
Materials Science: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction.
Comparación Con Compuestos Similares
(2S)-N~1~,N~2~-Dimethylpropane-1,2-diamine: The enantiomer of the compound, with similar chemical properties but different biological activities.
N,N-Dimethyl-1,2-ethanediamine: A structurally similar compound with a shorter carbon chain.
N,N-Dimethyl-1,3-propanediamine: A compound with a similar structure but different chain length.
Uniqueness:
Chirality: The (2R) configuration provides unique interactions with chiral environments, making it valuable in asymmetric synthesis.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Propiedades
Número CAS |
39237-60-0 |
|---|---|
Fórmula molecular |
C5H14N2 |
Peso molecular |
102.18 g/mol |
Nombre IUPAC |
(2R)-1-N,2-N-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(7-3)4-6-2/h5-7H,4H2,1-3H3/t5-/m1/s1 |
Clave InChI |
RDHNFSNXWLWMIX-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](CNC)NC |
SMILES canónico |
CC(CNC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
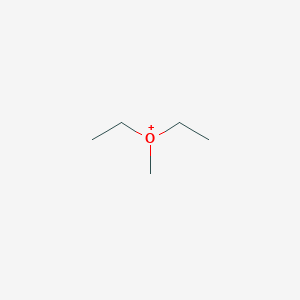
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
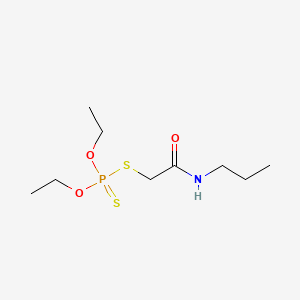
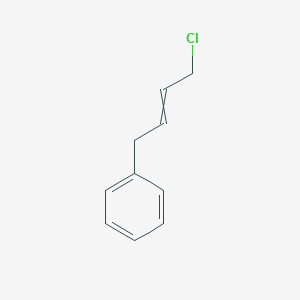
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
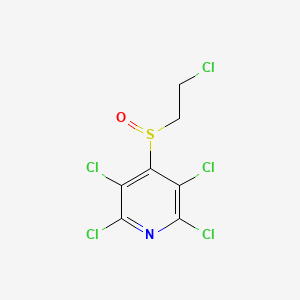
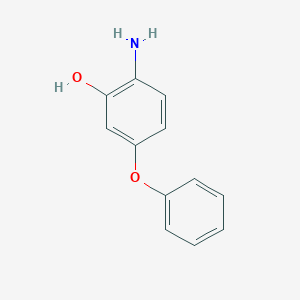
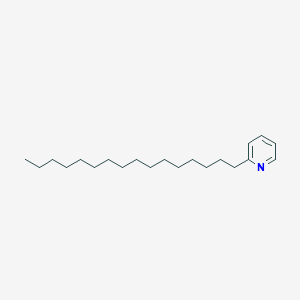

![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
